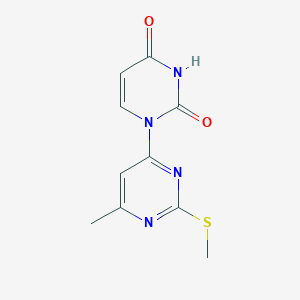

![molecular formula C19H19N3O3 B5524188 5-{3-[2-(2-呋喃基)-1-吡咯烷基]-3-氧代丙基}-3-苯基-1,2,4-恶二唑](/img/structure/B5524188.png)

5-{3-[2-(2-呋喃基)-1-吡咯烷基]-3-氧代丙基}-3-苯基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole involves complex chemical procedures. For instance, one method involves the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to novel bicyclic systems with 1,2,4-oxadiazolyl motifs (Kharchenko, Detistov, & Orlov, 2008). Similarly, microwave irradiation has been employed to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showcasing a method that provides higher yield and faster reaction rates compared to traditional methods (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives has been extensively studied. For example, the crystal structure analysis of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole reveals monoclinic system characteristics, providing insights into intermolecular interactions and potential biological activity based on structural conformations (Shen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives often lead to compounds with significant biological activities. For instance, the synthesis of 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles from acrylic acids demonstrates the compounds' strong antibacterial activities against Staphylococcus aureus, highlighting the chemical reactivity and potential application of these compounds in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The polymorphism study of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones demonstrates the impact of molecular structure on the physical properties and highlights the compounds' potential anticancer activities (Shishkina et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation behavior, define the utility of 1,2,4-oxadiazole derivatives in chemical synthesis and potential pharmaceutical applications. The exploration of novel 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer indicates the chemical's role in inducing programmed cell death in cancer cells, showcasing its chemical property and potential therapeutic value (Zhang et al., 2005).

科学研究应用

化学合成和衍生物

- 该化合物已被用于合成各种衍生物,包括功能化的吡唑、吡唑基-氮杂唑和吡唑并[3,4-d]嘧啶衍生物。这些衍生物通过与酮和酯-腙氯的反应形成,导致吡唑基噻二唑和吡唑基恶二唑衍生物的形成 (Dawood, Farag, & Abdel‐Aziz, 2006)。

抗菌活性

- 类似于5-{3-[2-(2-呋喃基)-1-吡咯烷基]-3-氧代丙基}-3-苯基-1,2,4-恶二唑的化合物对金黄色葡萄球菌表现出强烈的抗菌活性 (Hirao, Kato, & Hirota, 1971)。

结构分析

- 在一项类似化合物的研究中,分析了不同环与中心单元的结构排列,提供了对该化合物分子构型的见解 (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009)。

反应性研究

- 已经对与双键共轭的腈氧化物的反应性进行了研究,包括呋喃基衍生物,提供了对这些化合物的化学性质和潜在应用的见解 (Sasaki & Yoshioka, 1967)。

微波辐射合成

- 该化合物已在微波辐射下合成,展示了一种高产率和快速反应速率的方法,这对于高效的化学合成非常重要 (Zheng, 2004)。

潜在的抗癌特性

- 某些恶二唑衍生物已被确定为具有潜在抗癌剂作用的新型凋亡诱导剂,突出了同一化学家族中化合物的可能治疗应用 (Zhang et al., 2005)。

电子应用

- 恶二唑衍生物已被合成用于有机发光二极管 (OLED),表明同一化学类别中化合物的潜在电子应用 (Shih et al., 2015)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or evaluating its safety in preclinical and clinical trials .

属性

IUPAC Name |

1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(22-12-4-8-15(22)16-9-5-13-24-16)11-10-17-20-19(21-25-17)14-6-2-1-3-7-14/h1-3,5-7,9,13,15H,4,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVGNMDJHRZTSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)